Ethyl 3-[(tert-butoxy)amino]propanoate CAS number and identifiers
Ethyl 3-[(tert-butoxy)amino]propanoate CAS number and identifiers
Executive Summary & Chemical Identity[1][2][3]
Ethyl 3-[(tert-butoxy)amino]propanoate (CAS 1554968-59-0) is a specialized
This structural distinction is critical in drug development. While Boc-groups are transient protecting groups removed under acidic conditions, the
Physicochemical Identifiers
| Property | Specification |
| CAS Number | 1554968-59-0 |
| IUPAC Name | Ethyl 3-[(2-methylpropan-2-yl)oxyamino]propanoate |
| Common Synonyms | Ethyl 3-(tert-butoxyamino)propanoate; |
| Molecular Formula | |
| Molecular Weight | 189.25 g/mol |
| InChI Key | POLVKIZFUHJUCT-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CCNOC(C)(C)C |
| Physical State | Liquid (Colorless to pale yellow) |
| Solubility | Soluble in MeOH, EtOH, EtOAc, DCM; sparingly soluble in water |
Structural Analysis & Synthesis Logic
Structural Distinction (Critical)
Researchers must distinguish between Ethyl 3-[(tert-butoxy)amino]propanoate and its structural isomer, Ethyl 3-(tert-butoxycarbonylamino)propanoate (
-
Target Compound (CAS 1554968-59-0): Contains an
ether bond .[1] Formula . Used for -alkoxy functionalization. -
Boc-Analog: Contains a carbamate (
) . Formula . Used for standard peptide synthesis.
Synthesis Pathway: Aza-Michael Addition[2]
The most robust synthetic route involves the aza-Michael addition of O-tert-butylhydroxylamine to ethyl acrylate. This reaction exploits the nucleophilicity of the hydroxylamine nitrogen attacking the
Figure 1: Synthetic pathway via Aza-Michael addition. The reaction proceeds under mild conditions, often requiring only a basic catalyst to neutralize the hydroxylamine salt.
Experimental Protocol
Objective: Synthesis of Ethyl 3-[(tert-butoxy)amino]propanoate on a 10 mmol scale.
Materials
-
Ethyl Acrylate: 1.1 eq (1.10 g, 11 mmol). Caution: Lachrymator.
-
O-tert-Butylhydroxylamine Hydrochloride: 1.0 eq (1.25 g, 10 mmol).
-
Triethylamine (TEA): 1.1 eq (1.11 g, 11 mmol) – Used to liberate the free amine.
-
Solvent: Methanol (anhydrous, 20 mL).
-
Workup: Ethyl Acetate, Brine,
.
Step-by-Step Methodology
-
Free Base Generation:
-
In a 50 mL round-bottom flask, dissolve O-tert-butylhydroxylamine hydrochloride (1.25 g) in anhydrous Methanol (10 mL).
-
Add Triethylamine (1.11 g) dropwise at 0°C. Stir for 15 minutes. The solution will become cloudy as
precipitates (or remains soluble depending on concentration).
-
-
Michael Addition:
-
Add Ethyl Acrylate (1.10 g) dropwise to the reaction mixture.
-
Allow the mixture to warm to Room Temperature (25°C).
-
Optimization: If reaction kinetics are slow (monitored by TLC, typically 30% EtOAc/Hexane), heat the mixture to mild reflux (60°C) for 4–6 hours. Note: Alkoxyamines are less nucleophilic than alkylamines due to the electronegative oxygen; thermal energy often improves yield.
-
-
Workup & Purification:
-
Concentrate the reaction mixture under reduced pressure to remove Methanol and excess Ethyl Acrylate.
-
Redissolve the residue in Ethyl Acetate (30 mL) and wash with water (
mL) to remove TEA salts. -
Dry the organic layer over anhydrous
, filter, and concentrate. -
Purification: The product is typically a liquid. If purity is <95%, purify via flash column chromatography (Silica gel, Gradient: 5%
20% EtOAc in Hexanes).
-
-
Validation:
-
1H NMR (CDCl3, 400 MHz): Look for the tert-butyl singlet (~1.2 ppm, 9H), the ethyl ester quartet (~4.1 ppm) and triplet (~1.2 ppm), and the two methylene triplets of the propanoate backbone (~2.5 ppm and ~3.1 ppm).
-
MS (ESI): Expect
.
-
Applications in Drug Development[2]
This compound serves as a "chimeric" building block, bridging the gap between
Therapeutic Areas[2]
-
MMP Inhibitors: The
-alkoxy motif mimics the zinc-binding hydroxamic acid group found in Matrix Metalloproteinase (MMP) inhibitors but with altered metabolic stability. -
Peptidomimetics: Incorporation into
-peptides introduces an -heteroatom ( ) that disrupts standard helix formation, creating unique secondary structures resistant to proteolytic degradation. -
Weinreb Amide Isosteres: While not a Weinreb amide itself, the
-alkoxy functionality allows for chemoselective manipulations at the nitrogen center.
Figure 2: Downstream applications in medicinal chemistry. The ester group allows for facile coupling into peptide backbones.
Safety & Handling (GHS Standards)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Handling Protocols:
-
Ventilation: Use only in a chemical fume hood.
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Storage: Store in a cool, dry place (2–8°C recommended). Keep container tightly closed to prevent hydrolysis of the ester or oxidation.
References
-
Sigma-Aldrich. (n.d.). Ethyl 3-[(tert-butoxy)amino]propanoate Product Sheet. Retrieved from
-
Cymit Quimica. (2023). Ethyl 3-[(tert-butoxy)amino]propanoate Identifiers. Retrieved from [2]
-
Beilstein J. Org. Chem. (2013). Synthesis of unnatural
-amino esters using ethyl nitroacetate. (Contextual reference for Michael addition methodologies). Retrieved from -
PubChem. (n.d.). O-tert-Butylhydroxylamine (Precursor Data). Retrieved from
